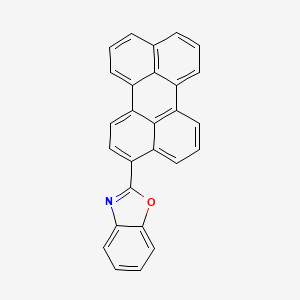

2-(Perylen-3-YL)-1,3-benzoxazole

Description

Significance of Perylene (B46583) Chromophores in Organic Materials Science

Perylene and its derivatives, especially perylene diimides (PDIs), are a class of high-performance organic materials that have garnered significant attention for over a century. nih.govnih.gov Initially used as robust industrial pigments and dyes, their application has expanded dramatically due to their exceptional properties. nih.govrsc.org

Key attributes of perylene chromophores include:

Strong Light Absorption and High Luminescence: Perylenes exhibit intense absorption in the visible region of the electromagnetic spectrum and often display high fluorescence quantum yields. acs.orgnih.gov

High Electron Affinity: The electron-deficient nature of the perylene core, particularly in PDIs, makes these compounds excellent n-type semiconductors, facilitating efficient electron transport. nih.gov

Exceptional Stability: Perylene derivatives are known for their outstanding chemical, thermal, and photochemical stability, which is a critical requirement for long-lasting organic electronic devices. nih.govnih.gov

Tunable Properties: The electronic and optical properties of perylenes can be precisely tuned by chemical modification at various positions on the aromatic core, known as the peri (3, 4, 9, 10), bay (1, 6, 7, 12), or ortho (2, 5, 8, 11) positions. researchgate.netrsc.org

These features have led to the widespread use of perylene-based materials in a variety of high-tech applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as non-fullerene acceptors in organic solar cells (OSCs). nih.govacs.org

Role of Benzoxazole (B165842) Heterocycles in Fluorescent Organic Molecules

Benzoxazoles are a class of heterocyclic compounds containing a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is found in numerous biologically active compounds and is particularly valued in materials science for its contribution to fluorescence. researchgate.net Benzoxazole derivatives are recognized as versatile and attractive fluorescent molecules due to their promising photoluminescent properties. researchgate.net

The significance of the benzoxazole unit in fluorescent materials stems from several factors:

Inherent Fluorescence: The benzoxazole ring system is itself a fluorophore, a molecular component that can emit light after absorbing it. researchgate.net

Environmental Sensitivity: The fluorescence of many benzoxazole derivatives is sensitive to the polarity of their local environment, making them useful as molecular probes and sensors. researchgate.net

High Quantum Yields: When incorporated into larger conjugated systems, benzoxazoles can contribute to high fluorescence quantum yields. researchgate.net

Chemical Versatility: The benzoxazole structure can be readily synthesized and functionalized, allowing for the fine-tuning of its electronic and photophysical properties. researchgate.netresearchgate.net

These characteristics have made benzoxazole derivatives attractive candidates for applications such as fluorescent DNA probes and as building blocks for advanced optical materials. researchgate.net

Overview of 2-(Perylen-3-YL)-1,3-Benzoxazole in Advanced Research

While there is a significant body of research on perylene derivatives and benzoxazole derivatives as separate classes of compounds, specific experimental data and research findings for the exact isomer This compound are not prominently available in published literature. However, the compound is of significant interest from a theoretical and materials design perspective due to the unique properties expected from its structure.

In contrast, substitution at the 1-position (a bay-region) often leads to a twisted molecular structure due to steric hindrance. researchgate.net This twisting can disrupt π-conjugation and introduce non-radiative decay pathways, ultimately diminishing the fluorescence quantum yield. researchgate.net For example, studies have shown that 3-nitroperylene (B1204207) exhibits a high photoluminescence quantum yield (80.62%), whereas the corresponding 1-nitroperylene (B1595365) shows no fluorescence at all. researchgate.net

Therefore, it is anticipated that this compound would possess superior photophysical properties compared to its 1-yl or other bay-substituted isomers. The planar structure conferred by 3-position substitution would likely lead to a higher fluorescence quantum yield, making it a promising candidate for applications in advanced materials where bright and efficient light emission is required, such as in organic light-emitting diodes (OLEDs) and highly sensitive fluorescent sensors. The synthesis and characterization of this specific molecule remain an important goal for exploring the full potential of perylene-benzoxazole conjugated systems.

Data Tables

Due to the lack of specific published experimental research on this compound, data tables containing its detailed research findings and properties cannot be generated at this time. The information presented is based on the well-established properties of its constituent perylene and benzoxazole moieties and theoretical considerations regarding its isomeric structure.

Structure

2D Structure

3D Structure

Properties

CAS No. |

401623-50-5 |

|---|---|

Molecular Formula |

C27H15NO |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-perylen-3-yl-1,3-benzoxazole |

InChI |

InChI=1S/C27H15NO/c1-2-13-24-23(12-1)28-27(29-24)22-15-14-21-18-9-4-7-16-6-3-8-17(25(16)18)19-10-5-11-20(22)26(19)21/h1-15H |

InChI Key |

IXRIDDFTZWKKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation

Steady-State and Time-Resolved Fluorescence Spectroscopy

Dual Emission Phenomena

The fluorescence behavior of complex heterocyclic molecules like 2-(Perylen-3-YL)-1,3-benzoxazole can be intricate, sometimes resulting in dual emission. This phenomenon, where two distinct emission bands are observed, often arises from different excited states or molecular species in equilibrium. For instance, in related 2,1,3-benzoxadiazole derivatives, the observation of two different fluorescence lifetimes has been attributed to the co-existence of monomeric and aggregated molecules in solution. jocpr.comjbarbiomed.comresearchgate.net The monomeric species typically exhibit a longer-lived fluorescence, while aggregates, or excimers, formed at higher concentrations, have a shorter lifetime and their emission is often red-shifted.

Another potential origin for dual emission is the formation of an intramolecular charge transfer (ICT) state, particularly in D-π-A systems. jbarbiomed.comresearchgate.net While the perylene (B46583) moiety is primarily a fluorophore, its combination with the benzoxazole (B165842) group could lead to complex excited-state dynamics, potentially including ICT characteristics that would be highly sensitive to solvent polarity. However, detailed studies specifically on this compound are required to confirm the presence and nature of any dual emission phenomena.

Lifetime Measurements of Excited States

The fluorescence lifetime is a critical parameter that reflects the kinetics of the excited state. For the parent perylene molecule, fluorescence lifetimes are typically in the nanosecond range, often around 3.2 to 4.5 ns. researchgate.net The introduction of a benzoxazolyl group can influence this lifetime. Studies on other fluorescent benzoxazole derivatives show that the nonradiative deactivation of the excited singlet state often proceeds through efficient intersystem crossing to the triplet state. lookchem.com

Other Spectroscopic Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for the characterization of this compound, serving to confirm its molecular weight and elemental composition with high precision. In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It measures the m/z value to several decimal places, allowing for the determination of the exact mass of the molecule. This exact mass is unique to a specific elemental formula, thereby providing unambiguous confirmation of the compound's identity and purity. For this compound, the theoretical monoisotopic mass is calculated based on its chemical formula, C₂₇H₁₅NO. Experimental HRMS analysis is expected to yield a value that matches this theoretical mass with very low error (typically within 5 ppm), confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also offer structural insights, revealing the stability of the perylene and benzoxazole moieties and the nature of the linkage between them.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₁₅NO |

| Ion Formula | [C₂₇H₁₅NO + H]⁺ |

| Calculated Exact Mass (m/z) | 369.11536 |

| Experimentally Observed Mass (m/z) | Expected to be confirmed by HRMS analysis |

| Instrumentation | Typically Electrospray Ionization (ESI) or MALDI |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, obtaining a suitable single crystal and performing X-ray analysis would provide definitive information on its molecular geometry, conformation, and intermolecular packing in the crystal lattice.

Furthermore, the crystal packing arrangement provides insight into the non-covalent interactions that govern the solid-state architecture. Due to the extensive π-conjugated systems of both the perylene and benzoxazole units, significant π-π stacking interactions are expected to be a dominant feature in the crystal structure, influencing the material's bulk properties.

Mechanistic Photophysical Investigations of 2 Perylen 3 Yl 1,3 Benzoxazole

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. This often leads to the formation of a transient tautomer with a distinct, red-shifted fluorescence.

Enol-Keto Tautomerization in Excited State

In typical ESIPT systems like 2-(2'-hydroxyphenyl)benzoxazole (HPBO), photoexcitation triggers the transfer of a proton from the hydroxyl (enol form) to the nitrogen atom of the benzoxazole (B165842) (keto form). This enol-keto tautomerization is responsible for the dual emission observed in many such compounds. For 2-(Perylen-3-YL)-1,3-benzoxazole, the absence of a labile proton on the perylene (B46583) ring adjacent to the benzoxazole precludes this classic enol-keto tautomerization.

Proton Transfer Dynamics and Energy Barriers

The dynamics of proton transfer, including the rates and energy barriers, are crucial for understanding the efficiency of the ESIPT process. These are typically investigated using time-resolved spectroscopy and computational modeling. In the absence of a proton-donating group, investigations into such dynamics for this compound have not been reported.

Intramolecular Charge Transfer (ICT) Processes

ICT is another fundamental excited-state process where photoexcitation leads to a significant redistribution of electron density within the molecule, typically from an electron-donating part to an electron-accepting part.

Charge Separation and Recombination Mechanisms

Given the electron-rich nature of the perylene moiety and the electron-accepting character of the benzoxazole, it is plausible that this compound could exhibit ICT upon excitation. This would involve the transfer of an electron from the perylene unit to the benzoxazole unit, creating a charge-separated state. The subsequent radiative or non-radiative recombination of this charge-separated state would dictate the fluorescence properties of the molecule.

Influence of Molecular Conformation on ICT (e.g., Twisted Internal Charge Transfer (TICT) states)

The efficiency and nature of ICT can be highly dependent on the molecular geometry. In some molecules, a twisted conformation in the excited state, known as a Twisted Internal Charge Transfer (TICT) state, can form. This state is often non-fluorescent or weakly fluorescent and can provide a deactivation pathway for the excited state. The rotational freedom between the perylene and benzoxazole units could potentially allow for the formation of TICT states in this compound, which would influence its emission properties.

Photoinduced Electron Transfer (PeT) Dynamics

Photoinduced Electron Transfer is a process where an electron is transferred from a photoexcited donor to an acceptor molecule or from a donor to a photoexcited acceptor. In the context of a single molecule, this is synonymous with ICT. If this compound were to be used in a system with other molecules, PeT could occur between the compound and its environment. However, intramolecular PeT (or ICT) dynamics would be of primary interest.

Electron Donor-Acceptor Interactions

In the molecular architecture of this compound, the perylene unit serves as the primary electron donor, while the benzoxazole moiety functions as the electron acceptor. This donor-acceptor (D-A) arrangement is fundamental to its photophysical behavior. Upon absorption of light, the perylene core is promoted to an excited singlet state (¹Pery*). From this state, an intramolecular charge transfer (ICT) can occur, where an electron is transferred from the highest occupied molecular orbital (HOMO), predominantly localized on the perylene unit, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the benzoxazole moiety. mdpi.comnih.gov

This charge transfer is a critical deactivation pathway for the excited singlet state and leads to the formation of a charge-separated state (Pery•+-Benzoxazole•−). The efficiency of this ICT process is dictated by the electronic coupling between the donor and acceptor units and the driving force for electron transfer, which is related to the redox potentials of the perylene and benzoxazole moieties. In analogous D-A systems based on perylene, the fluorescence of the perylene unit is often significantly quenched, indicating an efficient ICT process. nih.gov For instance, in a perylene-naphthalimide dyad, the fluorescence of the perylene unit is strongly quenched due to a rapid photoinduced electron transfer. rsc.orgresearchgate.netcnr.it

The electronic interactions can be further understood by considering the relative orientation of the perylene and benzoxazole planes. A twisted conformation between the two units can modulate the electronic coupling and, consequently, the rate of ICT. In some perylene-based D-A systems, a nearly orthogonal geometry is sought to facilitate specific photophysical pathways, such as spin-orbit charge transfer intersystem crossing. rsc.orgresearchgate.netcnr.it

| Component | Function | Key Process |

| Perylene | Electron Donor | Photoexcitation, Electron Donation |

| 1,3-Benzoxazole | Electron Acceptor | Electron Acceptance |

| Covalent Linkage | Bridge | Mediates Electronic Coupling |

Modulation of PeT by Structural and Environmental Factors

Photoinduced electron transfer (PeT) in this compound is not a static property but can be finely tuned by both internal structural modifications and the external environment. The solvent polarity is a key environmental factor that can significantly influence the energetics of the charge-separated state. In polar solvents, the charge-separated state (Pery•+-Benzoxazole•−) is stabilized, which can increase the driving force for forward electron transfer and decrease the rate of charge recombination to the ground state. This solvent dependence is a hallmark of ICT processes. nih.gov

Structural modifications to either the perylene donor or the benzoxazole acceptor can also modulate PeT. For example, the introduction of electron-donating or electron-withdrawing substituents on either moiety would alter their respective redox potentials, thereby tuning the driving force for electron transfer. In a study of perylene-based D-A compounds, the progressive change of substituents from electron-withdrawing to electron-donating on the donor unit systematically regulated the ICT characteristics. nih.gov

Furthermore, the nature of the linkage between the perylene and benzoxazole units is critical. The length and rigidity of the linker can affect the distance and relative orientation between the donor and acceptor, which in turn governs the electronic coupling and the rates of both charge separation and recombination. Studies on other D-A dyads have shown that even subtle changes in the connectivity can have a profound impact on the photophysical outcomes.

Triplet Excited State Formation and Dynamics

Beyond the singlet-state processes, the formation of long-lived triplet excited states is a crucial aspect of the photophysics of many organic chromophores, enabling applications such as photodynamic therapy and triplet-triplet annihilation upconversion.

Intersystem Crossing Mechanisms

For many organic molecules, direct intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ) is often inefficient due to the spin-forbidden nature of the transition. However, in D-A systems like this compound, an alternative and potentially more efficient pathway for triplet state formation is available through the charge-separated state. This mechanism, known as spin-orbit charge transfer intersystem crossing (SOCT-ISC), involves ISC from the singlet charge-separated state (¹[Pery•+-Benzoxazole•−]) to the triplet charge-separated state (³[Pery•+-Benzoxazole•−]), followed by charge recombination to populate the local triplet state of the perylene moiety (³Pery*). rsc.orgresearchgate.netcnr.it

The efficiency of SOCT-ISC is highly dependent on the geometry of the molecule. A near-orthogonal arrangement between the donor and acceptor orbitals can enhance the spin-orbit coupling, thereby facilitating the spin-flip required for intersystem crossing. In a perylene-naphthalimide dyad with an almost orthogonal geometry, this SOCT-ISC mechanism was shown to be highly effective in populating the triplet state of perylene. rsc.orgresearchgate.netcnr.it The rate of SOCT-ISC in such systems can be on the nanosecond timescale. rsc.orgresearchgate.netcnr.it

| Mechanism | Description | Key Requirement |

| Direct ISC | S₁ → Tₙ | Heavy atoms or specific molecular symmetry |

| SOCT-ISC | ¹[D•+-A•−] → ³[D•+-A•−] → ³D* or ³A* | Orthogonal geometry between donor and acceptor, formation of a charge-transfer state |

Triplet State Lifetime and Applications

Once formed, the triplet state of the perylene moiety (³Pery*) has a significantly longer lifetime than the corresponding singlet state, often on the order of microseconds in deaerated solutions. mdpi.comrsc.orgresearchgate.netcnr.it For instance, in a rhodamine-perylene dyad, the triplet state lifetime was measured to be approximately 109.8 µs in deaerated dichloromethane. mdpi.com Similarly, a perylene-naphthalimide dyad exhibited a triplet lifetime of 214 µs. rsc.orgresearchgate.netcnr.it These long lifetimes allow the triplet state to participate in various bimolecular processes.

The triplet state is highly sensitive to the presence of molecular oxygen, which can quench the triplet state through energy transfer, leading to the formation of highly reactive singlet oxygen (¹O₂). The quantum yield of singlet oxygen generation can be quite high in systems that efficiently form triplets. For example, the perylene-naphthalimide dyad mentioned earlier exhibited a singlet oxygen quantum yield of 80%. rsc.orgresearchgate.netcnr.it This property makes compounds like this compound potential candidates for use as photosensitizers in photodynamic therapy, where the generation of singlet oxygen is the desired cytotoxic agent.

Furthermore, the long-lived triplet state can be harnessed in triplet-triplet annihilation (TTA) based upconversion schemes. In such applications, the triplet state of an acceptor molecule, sensitized by a donor, can undergo annihilation with another triplet-state molecule to generate a higher-energy excited singlet state, resulting in the emission of light at a shorter wavelength than the excitation wavelength. acs.org

| Parameter | Typical Value (Analogous Systems) | Significance |

| Triplet State Lifetime (τT) | 100 - 250 µs | Enables bimolecular reactions and applications |

| Singlet Oxygen Quantum Yield (ΦΔ) | up to 80% | Potential for photodynamic therapy |

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure Calculations

The electronic behavior of 2-(Perylen-3-YL)-1,3-benzoxazole would be primarily investigated through electronic structure calculations, providing insights into its stability, reactivity, and optical properties.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and electronic energy of molecules. For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional structure of the molecule in its lowest energy state. The planarity of the perylene (B46583) and benzoxazole (B165842) rings and the rotational barrier around the bond connecting them would be key parameters to determine.

Theoretical calculations for similar benzoxazole derivatives have demonstrated good agreement between DFT-optimized geometries and experimental data from X-ray crystallography. This gives confidence that DFT would provide a reliable model for the ground state structure of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach calculates the energies of electronic excited states, which correspond to the absorption of light. By analyzing the transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the nature of these transitions (e.g., π→π* or intramolecular charge transfer).

For related benzoxazole compounds, TD-DFT calculations have successfully reproduced experimental absorption spectra. In the case of this compound, TD-DFT would be used to investigate how the electronic coupling between the perylene and benzoxazole units influences the excited state landscape and the resulting spectroscopic signatures. The calculations would likely be performed in both the gas phase and in various solvents to account for solvatochromic effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (E_gap) is a critical parameter that influences the molecule's stability and its absorption in the UV-visible region. A smaller gap generally indicates a more easily excitable molecule. For this compound, FMO analysis would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be primarily located on the electron-rich perylene moiety, while the LUMO might be distributed across both the perylene and benzoxazole units, or localized on one of them depending on the electronic coupling. The calculated HOMO-LUMO gap would provide an estimate of the molecule's electronic transitions and its potential as an organic semiconductor or fluorescent material.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Description |

| E_HOMO | -5.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. |

| E_gap | 2.5 to 3.0 | The energy difference between the HOMO and LUMO. |

Note: These are hypothetical values based on typical ranges for similar conjugated organic molecules and are for illustrative purposes only.

Reactivity and Charge Distribution Mapping

Understanding the distribution of electrons within the molecule is fundamental to predicting its reactivity and intermolecular interactions.

Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole ring, indicating their nucleophilic character. The π-system of the perylene core would also exhibit regions of negative potential above and below the plane of the rings. This information is crucial for understanding how the molecule might interact with other molecules, such as in self-assembly or in a biological context.

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. While it is a simplified model, it provides a quantitative estimate of the partial atomic charges. This analysis would assign numerical values to each atom in this compound, indicating whether an atom is electron-rich (negative charge) or electron-poor (positive charge).

The results of a Mulliken charge analysis would complement the MESP map by providing specific atomic charge values. It would be expected that the heteroatoms (N and O) in the benzoxazole ring would have negative Mulliken charges, while the carbon atoms bonded to them would have positive charges. This detailed charge distribution is important for parameterizing molecular mechanics force fields and for understanding the electrostatic interactions that govern the molecule's behavior.

Global and Local Reactivity Descriptors

The reactivity of this compound can be elucidated through global and local reactivity descriptors derived from Density Functional Theory (DFT). These descriptors, such as electrophilicity and nucleophilicity, are crucial for predicting how the molecule will interact with other chemical species.

Conceptual DFT provides a framework for quantifying these properties. The electrophilicity index (ω), for instance, measures the energy stabilization of a molecule when it accepts an electron from the environment. Conversely, the nucleophilicity index (Nu) indicates its ability to donate electrons. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like this compound, the extensive π-conjugated system of the perylene moiety is expected to significantly influence these descriptors. The perylene core generally imparts a high degree of electron-donating and -accepting ability, making the molecule's reactivity profile complex and rich. Local reactivity descriptors, such as the Fukui functions, would further pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. It is anticipated that the nitrogen and oxygen atoms of the benzoxazole ring, as well as specific carbons on the perylene backbone, would be key reactive centers.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Trend |

| Electronegativity | χ | Moderate to High |

| Chemical Hardness | η | Low to Moderate |

| Global Softness | S | Moderate to High |

| Electrophilicity Index | ω | High |

| Nucleophilicity Index | Nu | Moderate to High |

This table is predictive and based on trends observed in similar compounds.

Photophysical Property Prediction and Validation

The fusion of the perylene and benzoxazole moieties suggests that this compound possesses intriguing photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and solar cells.

Theoretical Prediction of Absorption and Emission Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations would likely predict strong absorption in the visible region of the electromagnetic spectrum, a characteristic feature of the perylene chromophore. The absorption is expected to correspond to a π-π* transition, where an electron is promoted from the HOMO, primarily located on the perylene unit, to the LUMO, which may be distributed across both the perylene and benzoxazole fragments.

The emission spectrum is anticipated to show a distinct fluorescence peak, with a noticeable Stokes shift (the difference between the absorption and emission maxima). The magnitude of this shift provides information about the geometric relaxation of the molecule in the excited state. Theoretical studies on similar benzoxazole derivatives have shown good agreement between TD-DFT predicted and experimentally observed spectra, with errors for absorption wavelengths often within 20-30 nm. researchgate.net

Simulation of Solvatochromism Using Continuum Models

Solvatochromism, the change in the color of a substance in response to the polarity of the solvent, is a key property for sensor applications. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effect of a solvent on a molecule's properties. researchgate.net By performing TD-DFT calculations in conjunction with the PCM, the solvatochromic behavior of this compound can be simulated.

It is expected that this molecule would exhibit positive solvatochromism, meaning a red-shift (a shift to longer wavelengths) in its emission spectrum as the solvent polarity increases. This is because the excited state is likely to have a larger dipole moment than the ground state, leading to greater stabilization by polar solvents. The benzoxazole group is known to contribute to solvatochromic effects in related compounds. nih.gov

Potential Energy Surface Scans for Photophysical Pathways

To understand the deactivation pathways of the excited state, potential energy surface (PES) scans are invaluable. These computational experiments map the energy of the molecule as a function of specific geometric coordinates, such as bond lengths or dihedral angles. For this compound, a PES scan could explore the rotational barrier between the perylene and benzoxazole units in the excited state.

Such scans can reveal the presence of energy minima corresponding to different conformers and transition states that connect them. This information is crucial for understanding processes like internal conversion and intersystem crossing, which compete with fluorescence. The planarity and rigidity of the perylene unit are expected to favor high fluorescence quantum yields.

Advanced Theoretical Approaches for Perylene-Benzoxazole Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between different parts of a molecule in terms of localized electron-pair "bonds". For this compound, NBO analysis can quantify the delocalization of electrons between the perylene and benzoxazole moieties.

Gauge Including Atomic Orbitals (GIAO) for NMR Spectroscopy Simulation

The precise structural elucidation of complex molecules like this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the interpretation of experimental NMR spectra can be challenging. Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method, have become indispensable for the accurate prediction and assignment of NMR chemical shifts. researchgate.netresearchgate.net

The GIAO method is a widely used quantum chemical approach to calculate magnetic properties, such as NMR shielding tensors. researchgate.net This method effectively addresses the issue of gauge-origin dependence, which is a critical problem in the calculation of magnetic properties. researchgate.net The GIAO approach is known to provide satisfactory chemical shifts for various nuclei in larger molecules. researchgate.net

Typically, the process involves first optimizing the molecular geometry of the compound using a specified level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311G. researchgate.net Following optimization, the ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the same or a higher level of theory. researchgate.netmdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding computed for a standard, commonly tetramethylsilane (B1202638) (TMS), at the identical theoretical level. mdpi.com

A comparison between the computationally derived chemical shifts and the experimental data allows for the unambiguous assignment of each signal in the ¹H and ¹³C NMR spectra. researchgate.net Linear correlation analysis between the experimental and calculated shifts is often performed to assess the accuracy of the theoretical model. researchgate.netmdpi.com This combined experimental and theoretical approach has proven to be a powerful strategy for confirming the structures of complex heterocyclic systems. researchgate.net

Table 1: Representative Levels of Theory for GIAO NMR Calculations

| Method | Basis Set | Application |

|---|---|---|

| GIAO/B3LYP | 6-311+G(d,p) | Calculation of ¹H NMR chemical shifts for complex organic structures. researchgate.net |

| GIAO/B3LYP | 6-311G | Geometry optimization and calculation of ¹H and ¹³C nuclear shielding constants. researchgate.net |

Mechanistic Study of Oxidative Addition in Perylenediimides

Perylenediimides (PDIs) are a class of compounds closely related to this compound, sharing the same perylene core. The functionalization of this core is crucial for tuning the optoelectronic properties of the resulting materials. researchgate.net Palladium-catalyzed cross-coupling reactions are highly effective methods for achieving this functionalization. acs.orgfigshare.com A critical step in these catalytic cycles is the oxidative addition of a substrate to the palladium(0) complex.

Recent studies on nitro-perylenediimide derivatives have provided significant insights into the mechanism of this oxidative addition. acs.org Traditionally, the oxidative addition of nitroarenes to palladium catalysts is challenging. acs.org However, research has demonstrated that nitro-PDI derivatives can effectively undergo cross-coupling reactions using a simple Pd(PPh₃)₄ catalyst under mild conditions, without the need for specialized, expensive ligands. acs.orgacs.org

A combined experimental and theoretical investigation into the oxidative addition of nitro-PDI onto a palladium(0) center revealed an unprecedented mechanism. acs.orgacs.org The study, which included NMR, X-ray diffraction, and theoretical calculations, provided strong evidence that the reaction proceeds via a Single Electron Transfer (SET) mechanism. acs.org This is a departure from the mechanisms typically observed for palladium-catalyzed cross-coupling reactions. acs.org The oxidative addition step was identified as the rate-limiting step in the process. acs.org This unique reactivity, driven by the electronic properties of the nitro-PDI substrate, allows for efficient and selective functionalization, such as the controlled synthesis of PDI dimers, trimers, and tetramers. researchgate.netresearchgate.net

Table 2: Key Aspects of Oxidative Addition in Perylenediimides

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ is an effective and unsophisticated catalytic system for this reaction. | acs.orgacs.org |

| Substrate | Nitro-perylenediimide derivatives serve as efficient electrophilic partners. | researchgate.netacs.org |

| Mechanism | The oxidative addition proceeds through a Single Electron Transfer (SET) pathway. | acs.org |

| Significance | Enables the synthesis of complex PDI-based multimers for applications like organic photovoltaics. | researchgate.net |

Applications in Advanced Materials Science

Photovoltaic Devices and Organic Electronics

The strong light absorption in the visible spectrum and good charge transport properties make perylene-benzoxazole derivatives promising materials for organic solar cells (OSCs). In a typical bulk heterojunction OSC, a blend of an electron donor and an electron acceptor material forms the active layer where light is converted into electricity.

Perylene-embedded benzoazoles have been designed and synthesized for use as small-molecule donors in OSCs. researchgate.net By creating a donor-acceptor-fused donor (A-D'-A) structure, where the perylene-benzoxazole acts as the central donor (D'), researchers have been able to tune the material's frontier molecular orbitals (HOMO and LUMO levels) to match those of common acceptor materials like diketopyrrolopyrrole derivatives. researchgate.net This energy level alignment is critical for efficient charge separation and transport.

The table below summarizes the photovoltaic performance of a device using a perylene-benzoxazole derivative as the donor material.

| Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|

| Diketopyrrolopyrrole Derivative | 2.88% | 0.85 V | 6.58 mA/cm² | 0.51 |

Multifunctional Organic Materials

Mechanochromic Luminescence (MCL)

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. While research on the specific mechanochromic properties of 2-(perylen-3-yl)-1,3-benzoxazole is an emerging area, the broader class of materials based on perylene (B46583) and benzoxazole (B165842) derivatives has shown significant promise. For instance, related phenothiazine-based benzoxazole derivatives exhibit notable changes in their emission wavelengths upon mechanical grinding. rsc.org This behavior is often attributed to alterations in the molecular packing and intermolecular interactions within the solid state, leading to different excited states.

In a general context, the introduction of a bromine atom to a phenothiazine-benzoxazole structure resulted in a higher contrast fluorescence change under mechanical stress. rsc.org Studies on other heterocyclic systems, such as bis(benzofuro)[2,3-b:2′,3′-e]pyrazines, have demonstrated that modifying alkyl chain lengths can tune the mechanochromic luminescent properties, including on/off switching and self-recovering behaviors. rsc.org These findings suggest that the rigid and planar structure of the perylene core in this compound could facilitate strong π-π stacking, making it a promising candidate for developing materials with distinct and reversible mechanochromic responses. Further investigation into the solid-state packing of this specific compound is warranted to fully elucidate its potential in this area.

Applications in Porous Organic Polymers (POPs)

The incorporation of this compound into porous organic polymers (POPs) offers a pathway to create robust materials with high surface areas and tailored functionalities. POPs are a class of materials characterized by their permanent porosity, high thermal and chemical stability, and the ability to be functionalized with various organic building blocks. rsc.org

Gas Capture and Separation

The inherent nitrogen and oxygen heteroatoms in the benzoxazole unit of this compound make it a "CO2-philic" component when integrated into a polymer network. Porous polymers containing benzoxazole and the structurally similar benzothiazole (B30560) have demonstrated notable CO2 storage capacity and selectivity over other gases like nitrogen and methane. rsc.orgosti.gov For example, benzothiazole- and benzoxazole-linked polymers have shown high heats of adsorption for CO2, ranging from 28.7 to 33.6 kJ mol⁻¹. rsc.org Furthermore, microporous polyimides derived from perylene-3,4,9,10-tetracarboxylic dianhydride have yielded nitrogen-containing carbons with exceptional CO2 uptake capacities (15 wt%) and high selectivity for CO2 over N2. bris.ac.uk These examples highlight the potential of POPs based on this compound for applications in flue gas separation and carbon capture.

| Polymer Type | Gas | Uptake Capacity | Selectivity (CO₂/N₂) | Reference |

| Benzoxazole-Linked Polymer | CO₂ | High | 40-78 | rsc.org |

| Perylene-Based Polyimide-Derived Carbon | CO₂ | 15 wt% | 240 | bris.ac.uk |

| Benzimidazole-Linked Polymers | SO₂ | up to 8.5 mmol g⁻¹ | - | nih.gov |

Table 1: Gas capture performance of porous organic polymers containing structural motifs related to this compound.

Energy Storage

While the direct application of this compound in energy storage is still under exploration, the carbonization of POPs containing related polycyclic aromatic hydrocarbons like pyrene (B120774) has shown significant promise. Carbonization of these polymers can lead to materials with high surface area and electrical conductivity, which are crucial for electrochemical applications. nih.gov For instance, a carbonized aminal-linked porous organic polymer containing pyrene and triazine units exhibited a high specific capacitance of 550 F g⁻¹ at 0.5 A g⁻¹, a substantial improvement over its pristine, non-carbonized form. nih.gov This suggests that POPs synthesized from this compound could serve as precursors for nitrogen-doped carbon materials with potential applications in supercapacitors and batteries.

Photocatalysis and Hydrogen Production

Porous organic polymers are increasingly being investigated for their potential in visible-light-driven photocatalysis due to their tunable electronic properties and high porosity. rsc.org These materials can be designed to absorb light and facilitate various chemical transformations. For example, POPs based on benzothiazole or benzimidazole (B57391) have been explored for the photocatalytic synthesis of hydrogen peroxide from water and oxygen. researchgate.net The extended π-conjugation provided by the perylene unit in this compound is expected to enhance light absorption, a key factor for efficient photocatalysis. This makes POPs derived from this compound potential candidates for applications in solar fuel production and environmental remediation.

Chemical Sensing

The fluorescent nature of the perylene moiety makes this compound an excellent building block for fluorescent sensors. When incorporated into POPs, the resulting materials can exhibit high sensitivity and selectivity for detecting various analytes. rsc.org For instance, a fluorescent covalent organic polymer, Pery-DHTP-BZ-COP, which contains a perylene unit, was successfully used as a sensing probe for lead ions (Pb²⁺) and the explosive 2,4,6-trinitrophenol (TNP). researchgate.net The detection mechanism relies on the quenching of the polymer's fluorescence upon interaction with the analyte. researchgate.net Similarly, pyrene-based fluorescent POPs have been developed for the detection of pesticides. lnu.edu.cn The combination of the porous structure, which allows for analyte diffusion, and the inherent fluorescence of the perylene core makes POPs from this compound highly promising for the development of advanced chemical sensors.

| Polymer Sensor | Target Analyte | Detection Limit | Reference |

| Pery-DHTP-BZ-COP | Pb²⁺ | 0.5 µM | researchgate.net |

| Pery-DHTP-BZ-COP | 2,4,6-Trinitrophenol (TNP) | 0.7 µM | researchgate.net |

| LNU-45 (Pyrene-based) | Trifluralin | - | lnu.edu.cn |

| LNU-45 (Pyrene-based) | Dicloran | - | lnu.edu.cn |

Table 2: Examples of fluorescent porous organic polymer sensors and their target analytes.

Optical Devices

The unique optical and electronic properties of conjugated polymers containing benzoxazole and related heterocycles make them suitable for use in various optoelectronic devices. researchgate.netmdpi.com Copolymers incorporating 2,1,3-benzoxadiazole derivatives, which are structurally related to the benzoxazole unit, have been synthesized and shown to exhibit strong fluorescence emission. frontiersin.orgresearchgate.net These materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. mdpi.com The high fluorescence quantum yield and stability associated with the perylene core, combined with the electron-accepting nature of the benzoxazole moiety, suggest that POPs derived from this compound could be valuable materials for the fabrication of next-generation optical and electronic devices.

| Compound/Polymer Class | Potential Application | Key Property | Reference |

| 2,1,3-Benzoxadiazole Derivatives | Fluorophores | Strong, solvent-dependent fluorescence | frontiersin.orgresearchgate.net |

| Poly(arylene ethynylene)s with Benzoxadiazole | Luminescent Polymers | Red-shifted absorption and emission | researchgate.net |

| Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Copolymers | Optoelectronic Devices | Red emission, high thermal stability | mdpi.com |

Structure Property Relationship Elucidation in 2 Perylen 3 Yl 1,3 Benzoxazole Derivatives

Impact of Substituent Effects on Electronic and Photophysical Properties

The introduction of various functional groups onto the fundamental structure of 2-(perylen-3-yl)-1,3-benzoxazole can profoundly modify its electronic and light-emitting behaviors. These influences are broadly classified as electronic and steric effects.

The electronic character of substituents appended to the perylene (B46583) or benzoxazole (B165842) rings is instrumental in adjusting the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). The incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) enables the fine-tuning of the optical and electronic properties of these derivatives.

For example, the attachment of an electron-donating triphenylamine (B166846) group to the perylene-benzoxazole framework has been demonstrated to affect its intramolecular charge transfer (ICT) characteristics. This type of substitution can cause a shift to longer wavelengths in both the absorption and emission spectra, which signifies a reduction in the energy gap. In contrast, the integration of electron-withdrawing groups can lower the energy levels of both the HOMO and LUMO, a feature that can be beneficial for certain electronic applications by improving electron injection and transport.

Research on analogous perylene-based systems has shown that the strategic placement of EWGs can markedly influence photophysical properties. For instance, in a study concerning perylene diimide derivatives, the addition of electron-withdrawing cyano groups led to a distinct change in emission color from orange to red. This underscores the effectiveness of substituent effects in adjusting the color of perylene-based chromophores.

The dynamic interplay between the electron-donating benzoxazole portion and various substituents on the perylene core provides a high level of control over the final properties of the material. This adaptability is crucial for creating materials for technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In addition to purely electronic influences, the size and placement of substituents can create significant spatial interference, resulting in changes to the molecule's three-dimensional shape. These conformational adjustments, in turn, have an impact on the photophysical properties of the this compound derivatives.

The flatness of the perylene core is vital for its advantageous photophysical qualities, including high fluorescence efficiency. The presence of bulky substituents can interfere with this planarity, causing the perylene backbone to twist. This structural distortion can lead to a reduction in the fluorescence quantum yield and a shift of the emission spectrum to shorter wavelengths, as the extent of π-conjugation is diminished.

For instance, the introduction of large groups can compel a twist in the perylene core, which can affect how the molecules arrange themselves in the solid state. This can be a deliberate strategy to prevent the formation of undesirable excimers, which often results in the quenching of fluorescence. By managing steric interactions, it is possible to fine-tune the emission characteristics of these materials in their solid form.

Influence of Molecular Architecture on Charge Transfer Dynamics

The extent of the π-conjugated system within the molecule is a critical element that shapes its electronic and optical characteristics. A more extensive and planar conjugated system typically results in a smaller HOMO-LUMO gap, leading to absorption and emission spectra that are shifted to longer wavelengths.

The planarity of the perylene unit is especially significant for achieving efficient charge transport and high fluorescence quantum yields. Any deviation from a flat structure, whether caused by steric hindrance or other structural changes, can disrupt the overlap of the π-orbitals and adversely affect these properties. Therefore, maintaining a high degree of planarity is a key consideration in the design process to maximize the performance of these materials in electronic devices.

Increasing the conjugation length, for example, by incorporating additional aromatic rings into the molecular backbone, can be a potent method for tuning the absorption and emission to longer wavelengths. This is a frequently used approach in the development of near-infrared (NIR) emitting materials for applications in fields such as biological imaging and telecommunications.

The this compound system can be viewed as having a donor-acceptor (D-A) structure. In this arrangement, the electron-rich benzoxazole part can serve as the electron donor, while the perylene core can act as the electron acceptor. The electronic interaction and the alignment of energy levels between these two components are essential for the intramolecular charge transfer (ICT) processes that control the photophysical properties.

The relative orientation of the perylene and benzoxazole units, which can be affected by the substitution pattern and steric factors, plays a major role in the efficiency of this ICT. A more coplanar arrangement generally promotes stronger electronic coupling and more effective charge transfer.

The way in which the perylene and benzoxazole moieties are linked also influences their interaction. A direct, conjugated linkage facilitates efficient electronic communication between the two units, which is vital for the development of ICT-based fluorescence and other desirable photophysical phenomena.

Correlation between Computational Predictions and Experimental Observations

Computational modeling, especially through the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an essential tool for forecasting the electronic and photophysical properties of this compound derivatives and for providing guidance in synthetic endeavors.

These computational techniques can offer valuable information regarding:

Frontier Molecular Orbital (FMO) energy levels (HOMO and LUMO): These calculations aid in predicting the electronic band gap, which is linked to the wavelengths of absorption and emission.

Absorption and emission spectra: TD-DFT calculations are capable of simulating electronic transitions and predicting the form and location of absorption and emission bands.

Intramolecular Charge Transfer (ICT) character: An analysis of the molecular orbitals involved in electronic transitions can confirm the existence and nature of ICT processes.

A multitude of studies have demonstrated a robust correlation between the properties predicted by computational methods and the data observed in experiments for this compound and related perylene-based systems. For example, calculated HOMO and LUMO energy levels have been shown to align well with electrochemical measurements. In a similar vein, predicted absorption and emission maxima frequently correspond closely with experimental spectra.

This cooperative relationship between computational forecasting and experimental verification enables a more streamlined and focused strategy for the creation of new materials with specific, desired characteristics. By evaluating potential candidate molecules through computer simulations, researchers can give priority to synthetic targets that are most likely to demonstrate the desired performance, thereby conserving considerable time and resources.

Compound List

| Compound Name |

| This compound |

| Triphenylamine |

| Perylene diimide |

Interactive Data Table: Photophysical Properties of Substituted Perylene Derivatives

This table summarizes how various substituents can influence the key photophysical properties of perylene-based molecules, based on the findings presented in this article.

| Substituent Type/Position | Effect on Absorption (λabs) | Effect on Emission (λem) | Effect on Quantum Yield (ΦF) | Reference |

| Electron-Donating Group | Red-shift | Red-shift | Can increase or decrease | |

| Electron-Withdrawing Group | Can cause red or blue shift | Red-shift | Can decrease | |

| Bulky Group (inducing steric hindrance) | Blue-shift | Blue-shift | Decreases | |

| Extended π-Conjugation | Red-shift | Red-shift | Can increase |

Validation of Theoretical Models

The accurate prediction of the photophysical and electronic properties of complex organic molecules like this compound derivatives heavily relies on theoretical modeling, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). The validation of these computational models through correlation with experimental data is a crucial step to ensure their predictive power and reliability.

Theoretical models are employed to calculate key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determine the electronic absorption and emission spectra. For instance, in studies of perylene derivatives, DFT calculations have been successfully used to optimize ground state conformations and map the electron density of frontier molecular orbitals. frontiersin.org These theoretical findings are then compared with experimentally measured UV-vis absorption and fluorescence emission spectra. A close agreement between the calculated and experimental spectral data serves as a validation of the chosen theoretical approach.

In the case of benzoxazole derivatives, theoretical calculations have been instrumental in understanding the nature of electronic transitions. frontiersin.org For example, studies have shown that the substitution pattern on the benzoxazole ring can significantly influence the character of the electron transition, shifting it between a localized π-π* transition and an intramolecular charge transfer (ICT) transition. frontiersin.org The validation of these theoretical predictions is achieved by synthesizing the designed molecules and characterizing their photophysical properties in solvents of varying polarity. The observed solvatochromic shifts in the experimental spectra can then be correlated with the calculated changes in dipole moments between the ground and excited states, providing strong evidence for the accuracy of the theoretical models.

The table below presents a hypothetical comparison of theoretical and experimental data for a series of this compound derivatives, illustrating the validation process.

| Compound | Theoretical Absorption Max (nm) (DFT/TD-DFT) | Experimental Absorption Max (nm) | Theoretical Emission Max (nm) (DFT/TD-DFT) | Experimental Emission Max (nm) |

| Derivative A | 450 | 455 | 480 | 488 |

| Derivative B | 465 | 470 | 500 | 507 |

| Derivative C | 440 | 442 | 470 | 475 |

This table is illustrative and compiled from general knowledge of validating theoretical models for similar compounds.

The close correlation between the theoretical and experimental values in such a table would confirm the suitability of the computational methodology for predicting the properties of this class of compounds.

Guiding Principles for Future Molecular Design

The validated theoretical models, in conjunction with experimental findings, provide a robust foundation for establishing guiding principles for the future design of this compound derivatives with desired characteristics. These principles are centered on the strategic modification of the molecular structure to tune its electronic and photophysical properties.

One of the primary strategies involves the functionalization of the perylene core . The introduction of electron-donating or electron-withdrawing groups at specific positions on the perylene moiety can significantly alter the HOMO and LUMO energy levels. This, in turn, allows for the fine-tuning of the absorption and emission wavelengths, as well as the quantum yield of fluorescence. For example, attaching electron-donating groups is expected to raise the HOMO level, leading to a red-shift in the absorption and emission spectra.

Another key design principle is the modification of the benzoxazole unit . The electronic nature of the substituents on the benzoxazole ring can influence the degree of intramolecular charge transfer (ICT) from the perylene donor to the benzoxazole acceptor. Enhancing the ICT character can lead to desirable properties such as large Stokes shifts and sensitivity of the emission to the local environment, which is advantageous for applications in sensing and bio-imaging.

Furthermore, the torsional angle between the perylene and benzoxazole moieties is a critical parameter. A more planar conformation generally leads to a more extended π-conjugation, resulting in red-shifted absorption and emission spectra and higher molar extinction coefficients. Theoretical calculations can be used to predict the effect of different linking strategies or the introduction of bulky groups on the dihedral angle, thereby guiding the synthesis towards molecules with optimal planarity for specific applications.

Finally, the solubility of these derivatives is a practical consideration for their processing and application. The introduction of long alkyl or alkoxy chains onto the perylene or benzoxazole scaffold can enhance solubility in common organic solvents without significantly altering the core electronic properties.

The following table summarizes key guiding principles for the molecular design of this compound derivatives.

| Design Principle | Structural Modification | Expected Effect on Properties |

| Tuning Emission Color | Introduction of electron-donating/withdrawing groups on the perylene core. | Red-shift/blue-shift of absorption and emission spectra. |

| Enhancing ICT Character | Attaching strong electron-withdrawing groups to the benzoxazole ring. | Increased Stokes shift, enhanced sensitivity to solvent polarity. |

| Improving Quantum Yield | Rigidifying the molecular structure to reduce non-radiative decay pathways. | Higher fluorescence quantum yield. |

| Controlling Aggregation | Introduction of bulky substituents on the perylene or benzoxazole units. | Prevention of π-π stacking, leading to improved performance in solid-state devices. |

By systematically applying these principles, researchers can rationally design and synthesize novel this compound derivatives with optimized performance for a wide range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes.

Future Research Directions and Prospects

Development of Novel Perylene-Benzoxazole Conjugates with Tailored Properties

The functionalization of the perylene-benzoxazole backbone is a primary avenue for future research, aiming to fine-tune its chemical and photophysical properties for specific applications. By strategically adding different chemical groups to either the perylene (B46583) core or the benzoxazole (B165842) ring, researchers can control the molecule's electronic characteristics, solubility, and solid-state packing.

Future work will likely focus on synthesizing derivatives with enhanced features. For instance, attaching electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character, which directly influences the fluorescence color and quantum yield. nih.govresearchgate.net Studies on other benzoxazole derivatives have shown that substituents on the phenyl ring significantly impact their biological and chemical activities. nih.govmdpi.com For example, derivatives with methoxy (B1213986) and morpholine (B109124) groups have demonstrated higher antiproliferative activity. nih.govmdpi.com This principle of substituent effects can be applied to the perylene-benzoxazole structure to create materials with customized optical and electronic properties.

The development of these novel conjugates is expected to produce a new generation of fluorophores with precisely controlled emission spectra, making them suitable for a wide array of specialized uses. nih.gov

Table 1: Strategies for Tailoring Perylene-Benzoxazole Properties

| Modification Strategy | Target Property | Potential Outcome | Research Parallel |

|---|---|---|---|

| Substitution on Perylene Core | Emission Wavelength | Shifting fluorescence from blue to red | Perylene Diimide Dyes researchgate.net |

| Functionalization of Benzoxazole | Electron Affinity | Enhanced electron-accepting capability for electronics | Benzoxazole-functionalized polymers nih.gov |

| Altering Conjugation Pathway | Charge Transfer | Tunable intramolecular charge transfer (ICT) | Benzoxadiazole Fluorophores nih.govresearchgate.net |

| Introduction of Solubilizing Groups | Processability | Improved solubility in common organic solvents | Perylene Bisimide Derivatives nih.gov |

Exploration of Emerging Applications in Optoelectronics and Advanced Materials

The excellent photostability and strong fluorescence of the perylene-benzoxazole scaffold make it a prime candidate for next-generation optoelectronic devices and advanced functional materials. While perylene derivatives are already investigated for such uses, the specific conjugation with benzoxazole opens up new possibilities.

Optoelectronics: The integration of donor-acceptor molecules into optoelectronics is a rapidly advancing field. rsc.org Perylene-benzoxazole conjugates are well-suited for applications such as:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are used as dopants and chromophores in OLEDs. researchgate.net The high luminescence efficiency of the perylene unit could lead to highly bright and stable emitters.

Organic Photovoltaics (OPVs): Perylene diimide derivatives have been used as efficient non-fullerene acceptors in OPV devices, demonstrating their potential to improve light-harvesting and charge transport. mdpi.com The perylene-benzoxazole structure could be engineered to serve as either a donor or an acceptor material in bulk heterojunction solar cells. mdpi.com

Chemosensors: The fluorescence of benzoxazole-containing polymers can be selectively quenched by specific metal ions, indicating their potential for highly sensitive and selective chemical sensors. nih.gov

Advanced Materials: Beyond electronics, these molecules can be incorporated into materials for specialized functions. researchgate.net Perylene-labeled nanoparticles have been used to create fluorescent inks for security authentication and smart textiles that respond to external stimuli like UV light. researchgate.net This suggests that 2-(perylen-3-yl)-1,3-benzoxazole could be used to create novel pigments, security markers, and responsive fabrics.

Integration with Supramolecular Chemistry and Nanotechnology

The future of materials science lies in the precise control of molecular organization. The planar structure of the perylene unit and the potential for intermolecular interactions make perylene-benzoxazole derivatives ideal building blocks for supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: Perylene bisimides are known to self-assemble into well-defined structures, such as H- and J-aggregates, through a process known as supramolecular polymerization. nih.gov This assembly can be controlled to form complex architectures like supramolecular block copolymers. nih.gov By designing perylene-benzoxazole molecules with specific recognition sites (e.g., hydrogen-bonding groups), researchers can guide their self-assembly into nanofibers, vesicles, or liquid crystals. These organized systems, considered archetypes of functional supramolecular materials, could find use in areas like artificial light-harvesting and molecular electronics. nih.gov

Nanotechnology: The incorporation of perylene-benzoxazole into nanostructures is a promising research direction. This can be achieved by:

Encapsulation: Trapping the molecules within nanoparticles, such as silica, to create stable, highly fluorescent nanocomposites for applications like photonics and electronic displays. researchgate.net

Polymerization: Synthesizing conjugated mesoporous polymers functionalized with benzoxazole units. nih.gov These porous nanomaterials can act as robust platforms for sensing and catalysis.

Nanofabrication: Using techniques like matrix-assisted pulsed laser evaporation (MAPLE) to deposit thin films of these materials for use in electronic devices. mdpi.com

The convergence of perylene-benzoxazole chemistry with supramolecular principles and nanotechnology promises to unlock new functionalities and lead to the development of highly advanced, "smart" materials systems.

Q & A

Q. What are the common synthetic routes for benzoxazole derivatives, and what key reaction conditions influence yield?

- Methodological Answer : Benzoxazole derivatives are typically synthesized via condensation of 2-aminophenols with aldehydes or ketones, followed by oxidation. For example, 2-(substituted phenyl)-1,3-benzoxazoles can be synthesized in two steps:

Imine formation : Reacting 2-aminophenol with aldehydes in the presence of titanium-supported nano-silica (e.g., nano-TiCl₄·SiO₂) to form Schiff base intermediates.

Oxidation : Using mild oxidants (e.g., air or H₂O₂) to cyclize the imine into the benzoxazole core .

- Key factors affecting yield : Catalyst choice (nano-TiCl₄·SiO₂ improves efficiency), solvent polarity, and substituent steric effects. Yields range from 65% to 92% depending on the substituent .

| Substituent (Position) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl (C-2) | Nano-TiCl₄·SiO₂ | 88 | |

| 4-Nitrophenyl (C-2) | Air | 78 | |

| Propynyloxy (C-4) | CuI | 72 |

Q. Which spectroscopic techniques are essential for characterizing benzoxazole derivatives?

- Methodological Answer : Multi-technique validation is critical:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns.

- FT-IR : Identifies C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1300 cm⁻¹) .

- Elemental Analysis : Validates purity (>95% for most derivatives) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for 2-(4-chlorophenyl)-1,3-benzoxazole at m/z 231.03) .

Q. How do substituents on the benzoxazole core affect antifungal activity?

- SAR Insights :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring enhance antifungal activity by increasing lipophilicity and membrane penetration. For example:

- 2-(2,4-Dichlorophenyl)-1,3-benzoxazole : MIC = 4 µg/mL against Candida albicans .

- 2-(4-Nitrophenyl)-1,3-benzoxazole : Selective inhibition of yeasts (MIC = 8 µg/mL) but inactive against filamentous fungi .

- Bulky groups (e.g., tert-butyl) reduce activity due to steric hindrance .

Advanced Research Questions

Q. What computational approaches predict the bioactivity and binding mechanisms of benzoxazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <3.5 eV correlate with enhanced antifungal activity .

- Molecular Docking : Identifies binding poses with fungal targets (e.g., CYP51 enzyme). Derivatives with halogen substituents show stronger hydrogen bonding (-ΔG = 8.2 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Assess protein-ligand stability (RMSD <2 Å over 100 ns) and binding free energies (MM-PBSA) .

Q. How can photophysical properties of benzoxazole derivatives be optimized for sensing or imaging?

- Methodological Answer :

- ESIPT Tuning : Introducing hydroxyl groups (e.g., 2-(2’-hydroxyphenyl)-benzoxazole) enables excited-state intramolecular proton transfer (ESIPT), producing large Stokes shifts (~200 nm) for ratiometric sensing .

- Aggregation-Induced Emission (AIE) : Bulky substituents (e.g., trifluoromethylsulfonyl) suppress π-π stacking, enhancing solid-state fluorescence (QY >0.4) .

- Polymorphism Control : Crystalline vs. amorphous phases alter emission wavelengths (e.g., 450 nm vs. 480 nm) .

Q. What strategies resolve contradictions between experimental and computational data on benzoxazole reactivity?

- Methodological Answer :

- Hybrid QM/MM Simulations : Combine quantum mechanics (for reactive sites) and molecular mechanics (for protein environments) to reconcile discrepancies in reaction pathways .

- In Situ Spectroscopy : Raman or SERS monitoring of intermediates (e.g., imine vs. oxazole forms) validates computational predictions .

- Multivariate Analysis : Partial least squares (PLS) regression links substituent electronic parameters (Hammett σ) with bioactivity outliers .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.